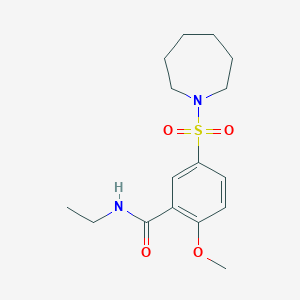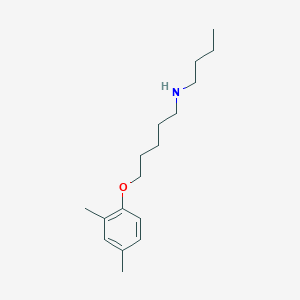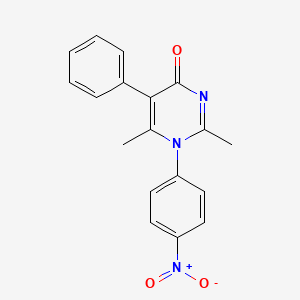
1-(2-amino-5-butyl-6-methyl-4-pyrimidinyl)-1H-diazirene-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-amino-5-butyl-6-methyl-4-pyrimidinyl)-1H-diazirene-3-thiol is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as AD4 or diazirene thiol and is a photoactivatable crosslinker that can be used to study protein-protein interactions, protein-DNA interactions, and other biomolecular interactions.
Wirkmechanismus
The mechanism of action of AD4 involves the formation of a covalent bond between the interacting molecules. Upon exposure to UV light, the diazirene group in AD4 undergoes a photochemical reaction to form a highly reactive carbene intermediate. This intermediate then reacts with nearby amino acid residues in the protein or DNA to form a covalent bond.
Biochemical and Physiological Effects:
AD4 can have a range of biochemical and physiological effects depending on the specific application. In protein-protein interactions, AD4 can be used to study the structure and function of protein complexes, as well as the dynamics of protein interactions. In protein-DNA interactions, AD4 can be used to study DNA-binding proteins and their interactions with DNA.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of AD4 is its photoactivatable nature, which allows for precise control over the timing and location of crosslinking events. This makes it an ideal tool for studying dynamic biomolecular interactions. However, one limitation of AD4 is its potential for non-specific crosslinking, which can lead to false-positive results. Careful experimental design and optimization is necessary to minimize this effect.
Zukünftige Richtungen
There are several potential future directions for research involving AD4. One area of interest is the development of more specific and selective crosslinkers based on the diazirene thiol scaffold. Another area of interest is the application of AD4 in live-cell imaging studies to study biomolecular interactions in real-time. Additionally, there is potential for the use of AD4 in the development of new therapeutics targeting protein-protein interactions.
Synthesemethoden
The synthesis of AD4 involves the reaction of 2-amino-5-butyl-6-methyl-4-pyrimidinol with thionyl chloride, followed by the reaction of the resulting intermediate with sodium azide. The final step involves the reaction of the azide intermediate with hydrogen sulfide to form the diazirene thiol compound.
Wissenschaftliche Forschungsanwendungen
AD4 has been widely used in scientific research as a crosslinking agent to study protein-protein interactions and protein-DNA interactions. The compound is photoactivatable, meaning that it can be activated by UV light to form a covalent bond between the interacting molecules. This allows researchers to study the structure and function of biomolecules in their natural state.
Eigenschaften
IUPAC Name |
1-(2-amino-5-butyl-6-methylpyrimidin-4-yl)diaziridine-3-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5S/c1-3-4-5-7-6(2)12-9(11)13-8(7)15-10(16)14-15/h3-5H2,1-2H3,(H,14,16)(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDQNLQKDTWLKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C(N=C1N2C(=S)N2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-5-butyl-6-methylpyrimidin-4-yl)diaziridine-3-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-{3-[3-(2,5-dimethyl-4-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}propyl)dimethylamine](/img/structure/B5217219.png)



![1-{[3-(4-methylphenyl)-1-adamantyl]methyl}piperidine hydrochloride](/img/structure/B5217257.png)


![1-[(4-chlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5217289.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5217293.png)
![N-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)-N'-phenylethanediamide](/img/structure/B5217309.png)
![N-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)phenyl]-2-methoxyacetamide](/img/structure/B5217316.png)
![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B5217325.png)
![ethyl 4-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5217338.png)